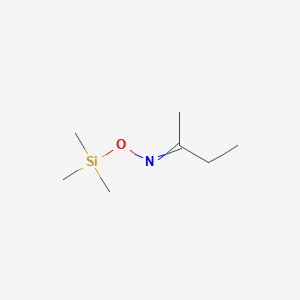
N-trimethylsilyloxybutan-2-imine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
(Ethylmethylketoximino)trimethylsilane can be synthesized through various methods. One common synthetic route involves the reaction of chlorotrimethylsilane with 2-butanone oxime . The reaction typically occurs in methanol, followed by the addition of butanone oxime phenol. The product is then purified by distillation . This method is widely used in both laboratory and industrial settings due to its efficiency and simplicity.
Chemical Reactions Analysis
(Ethylmethylketoximino)trimethylsilane undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of (Ethylmethylketoximino)trimethylsilane can lead to the formation of various oxides, while reduction can yield different silanes .
Scientific Research Applications
(Ethylmethylketoximino)trimethylsilane has a wide range of applications in scientific research. In chemistry, it is used as a chemical intermediate in the synthesis of other organosilicon compounds . In the industrial sector, it is used in the production of coatings, adhesives, and sealants . Its versatility makes it a valuable compound in various fields of research and industry.
Mechanism of Action
The mechanism of action of (Ethylmethylketoximino)trimethylsilane involves its interaction with molecular targets and pathways within cells. It can act as a chemical intermediate, facilitating the formation of new compounds through various chemical reactions . The specific molecular targets and pathways involved depend on the context in which the compound is used. For example, in drug development, it may interact with specific enzymes or receptors to exert its effects .
Comparison with Similar Compounds
(Ethylmethylketoximino)trimethylsilane can be compared with other similar compounds, such as methyltris(methylisobutylketoximino)silane and ethoxytrimethylsilane . These compounds share similar chemical structures and properties but differ in their specific applications and reactivity. For instance, methyltris(methylisobutylketoximino)silane is used in the production of specialized coatings, while ethoxytrimethylsilane is used as a capping agent in various chemical processes . The unique properties of (Ethylmethylketoximino)trimethylsilane, such as its solubility in organic solvents and its reactivity, make it a valuable compound in its own right.
Properties
IUPAC Name |
N-trimethylsilyloxybutan-2-imine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NOSi/c1-6-7(2)8-9-10(3,4)5/h6H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEAFDZSFYYHNDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=NO[Si](C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17NOSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
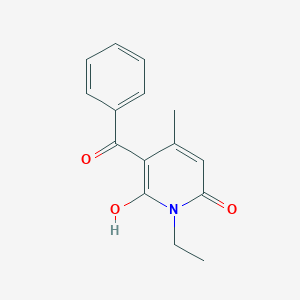
![(2R)-3-(3-carbamoylphenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B13391543.png)
![6-[(5-bromo-6-chloro-1H-indol-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13391551.png)
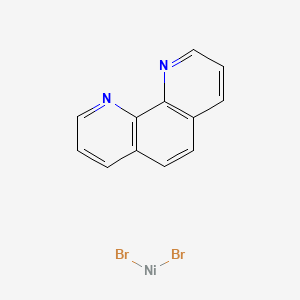
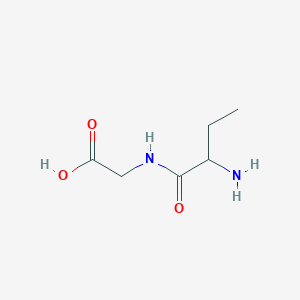
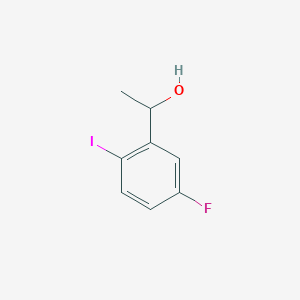
![1,2-Dioleoyl-SN-glycero-3-[N-(5-amino-1-carboxypentyl)iminodiacetic acid succinyl] (nickel salt)](/img/structure/B13391572.png)
![Glycine, N-methyl-N-[(9Z)-1-oxo-9-octadecenyl]-, calcium salt](/img/structure/B13391578.png)
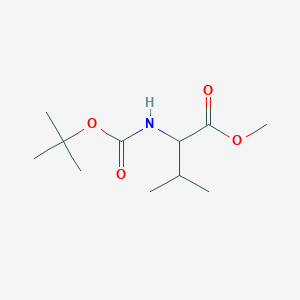
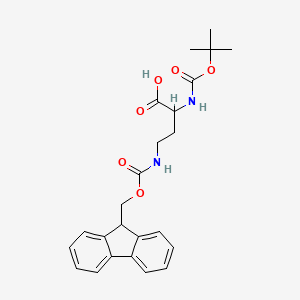
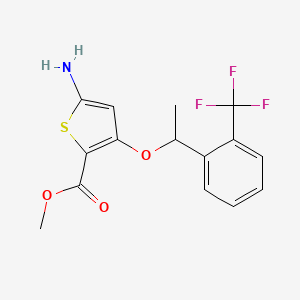
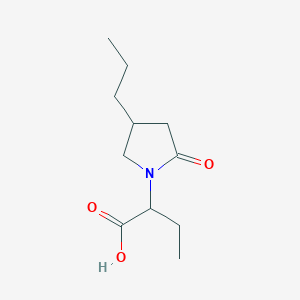
![N2-Fmoc-N6-[(allyloxy)carbonyl]-L-lysine](/img/structure/B13391632.png)
![1-[2-(5-chloro-2,4-dimethoxyphenyl)imidazo[1,2-a]pyridin-7-yl]-N-(pyridin-4-ylmethyl)pyrrolidin-3-amine](/img/structure/B13391638.png)
